molecular formula C26H36N4O9S B12103768 Acotiamide Impurity 6 Maleate

Acotiamide Impurity 6 Maleate

Cat. No.: B12103768
M. Wt: 580.7 g/mol
InChI Key: YKSFNGAJFVKGIY-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acotiamide Impurity 6 Maleate is a chemical compound that serves as an impurity in the synthesis of Acotiamide, a drug used for the treatment of functional dyspepsia. Functional dyspepsia is a condition characterized by postprandial fullness, upper abdominal bloating, and early satiation. This impurity is used as an internal standard to detect the concentration of Acotiamide in plasma with high purity.

Preparation Methods

The synthesis of Acotiamide Impurity 6 Maleate involves multiple steps, starting from basic raw materials such as 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine. The process includes a series of reactions, purification, and salt formation steps to yield the final product. The industrial production methods are designed to ensure high purity and consistency, adhering to stringent quality control measures.

Chemical Reactions Analysis

Acotiamide Impurity 6 Maleate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Acotiamide Impurity 6 Maleate has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and precision of measurements.

    Biology: It helps in studying the metabolic pathways and interactions of Acotiamide in biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Acotiamide.

    Industry: It is employed in quality control processes to detect and quantify impurities in pharmaceutical formulations

Mechanism of Action

The mechanism of action of Acotiamide Impurity 6 Maleate is not well-documented. Acotiamide itself works by enhancing gastric motility and accelerating gastric emptying. It achieves this by inhibiting the enzyme acetylcholinesterase, which increases the levels of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract .

Comparison with Similar Compounds

Acotiamide Impurity 6 Maleate can be compared with other impurities and related compounds of Acotiamide:

    Acotiamide Impurity 5: Another impurity formed during the synthesis of Acotiamide.

    Acotiamide Impurity 9: A related compound with similar structural features.

    Acotiamide Hydrochloride Trihydrate: The active pharmaceutical ingredient in Acotiamide formulations

Each of these compounds has unique properties and roles in the synthesis and quality control of Acotiamide, highlighting the importance of this compound in ensuring the purity and efficacy of the final drug product.

Properties

Molecular Formula

C26H36N4O9S

Molecular Weight

580.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C22H32N4O5S.C4H4O4/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5;5-3(6)1-2-4(7)8/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

YKSFNGAJFVKGIY-WLHGVMLRSA-N

Isomeric SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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